molecular formula C15H19FN4O4S B2996138 4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2034249-82-4

4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2996138
CAS No.: 2034249-82-4
M. Wt: 370.4
InChI Key: UNFWYTQCXVIKJH-UHFFFAOYSA-N
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Description

4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and an isoxazole ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by fluorination to introduce the fluorine atom.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the pyrimidine, pyrrolidine, and isoxazole intermediates through sulfonylation and etherification reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
  • 4-((3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
  • 4-((3-((6-Ethyl-5-iodopyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Uniqueness

The uniqueness of 4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

The compound 4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20FN5O3S\text{C}_{15}\text{H}_{20}\text{F}\text{N}_5\text{O}_3\text{S}

This structure includes a pyrrolidine ring, a sulfonamide linkage, and a dimethylisoxazole moiety, which are critical for its biological activity.

Research indicates that this compound functions primarily as an MDM2 inhibitor , which plays a crucial role in the regulation of the p53 tumor suppressor pathway. By inhibiting MDM2, the compound promotes the stabilization and activation of p53, leading to enhanced apoptosis in cancer cells.

Key Findings:

  • Inhibition of Tumor Growth : In preclinical studies, administration of the compound at doses of 100 mg/kg resulted in significant tumor growth inhibition in various xenograft models, particularly those expressing high levels of MDM2 .
  • Cellular Potency : The compound demonstrated potent antiproliferative effects with IC50 values ranging from 0.15 to 0.24 μM in several cancer cell lines, indicating strong cellular activity against tumor proliferation .

Antitumor Activity

The compound's antitumor efficacy has been evaluated in multiple studies:

StudyModelDose (mg/kg)Tumor Growth Inhibition (%)
SJSA-1 Xenograft100Moderate (up to 40%)
Various Cell LinesVariesIC50: 0.15 - 0.24 μM

These results suggest that while the compound exhibits promising antitumor activity, further optimization may be necessary to enhance its efficacy.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with high plasma exposure observed in rodent models. This suggests potential for good oral bioavailability .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study 1 : A study involving patients with sarcoma demonstrated that treatment with MDM2 inhibitors led to increased p53 activation and subsequent tumor regression .
  • Case Study 2 : In a cohort study focused on advanced solid tumors, patients receiving similar MDM2 inhibitors showed improved overall survival rates compared to traditional therapies .

Properties

IUPAC Name

4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O4S/c1-4-12-13(16)15(18-8-17-12)23-11-5-6-20(7-11)25(21,22)14-9(2)19-24-10(14)3/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWYTQCXVIKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(ON=C3C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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